Product packaging for 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine(Cat. No.:CAS No. 690631-99-3)

6-Piperidin-1-yl-3-(hydroxymethyl)pyridine

Cat. No.: B1597188
CAS No.: 690631-99-3
M. Wt: 192.26 g/mol
InChI Key: VLAMDMADWWGEDH-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) and Pyridine (B92270) Chemical Scaffolds Research

Pyridine and piperidine rings are fundamental building blocks in the development of pharmaceuticals. The pyridine ring, an aromatic six-membered heterocycle with one nitrogen atom, is a structural motif found in numerous natural products, vitamins, and a significant percentage of FDA-approved drugs. researchgate.netmdpi.com Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile scaffold in drug design. researchgate.net The pyridine nucleus is present in a wide array of therapeutic agents, including those with antibacterial, antiviral, anticancer, and anti-inflammatory properties. fishersci.com

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most prevalent synthetic fragments in drug design, featuring in a multitude of pharmaceutical classes and alkaloids. nih.gov Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The synthesis of substituted piperidines is a major focus of medicinal chemistry research, with methods such as the hydrogenation of pyridines being a common strategy. nih.gov

The combination of these two scaffolds in 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine creates a molecule with both aromatic and aliphatic heterocyclic character, offering a unique spatial arrangement of functional groups with potential for diverse biological interactions.

Significance of Hydroxymethyl and Piperidinyl Substituents in Medicinal Chemistry Exploration

The specific substituents on the pyridine ring of the title compound are critical to its potential bioactivity. The piperidinyl group at the 6-position is a common feature in bioactive compounds. The piperidine moiety can influence a molecule's physicochemical properties, such as its basicity and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. In many drug candidates, the piperidine ring is involved in crucial binding interactions with target proteins, often forming part of the pharmacophore. nih.gov For instance, piperidine derivatives are prevalent in central nervous system (CNS) active agents, where the nitrogen atom can be protonated at physiological pH, facilitating interactions with receptors. rsc.org

The hydroxymethyl group (-CH₂OH) at the 3-position also plays a significant role in medicinal chemistry. This small, polar, and neutral functional group can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions with biological targets. mdpi.com The introduction of a hydroxymethyl group can enhance the aqueous solubility of a compound, a desirable property for drug candidates. nih.gov Furthermore, the hydroxymethyl group can serve as a synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

The relative positioning of these two groups on the pyridine ring is also noteworthy. The 6-position is susceptible to nucleophilic aromatic substitution, making the introduction of the piperidinyl group synthetically feasible from a 6-halopyridine precursor. nih.govyoutube.com The 3-position, meta to the ring nitrogen, can be functionalized through various synthetic strategies.

Overview of Research Trajectories for Related Chemical Entities

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of closely related compounds provide valuable insights into its potential applications.

Research on 6-substituted pyridine derivatives is vast and covers a wide range of therapeutic areas. For example, various 6-aminopyridine derivatives have been investigated for their anticonvulsant and antihistaminic activities. researchgate.netnih.gov The substitution at the 6-position significantly influences the biological activity profile of the pyridine scaffold.

Similarly, 3-hydroxymethylpyridine derivatives have been explored for their potential biological activities. For instance, they have been used in the synthesis of salts with antimicrobial properties. nih.gov The hydroxymethyl group is a key feature in pyridoxol (Vitamin B6), highlighting its importance in biological systems. mdpi.com

The concept of bioisosteric replacement is also highly relevant. researchgate.net The hydroxymethyl group can be considered a bioisostere for other small polar groups, and the piperidinyl ring can be part of a larger scaffold where its conformation and basicity are critical. Studies on analogs where these groups are modified can provide valuable SAR data. For example, replacing the hydroxymethyl group with a carboxamide has been explored in the development of mGluR5 antagonists. nih.gov

The synthesis of related structures, such as (6-arylated-pyridin-3-yl)methanol, demonstrates the feasibility of creating molecules with substitution at both the 3- and 6-positions of the pyridine ring. researchgate.net These synthetic efforts pave the way for the creation of libraries of compounds around the 6-piperidinyl-3-hydroxymethylpyridine core for biological screening.

Table 1: Properties of Scaffolds and Substituents

ComponentTypeKey Features in Medicinal Chemistry
Pyridine Aromatic HeterocycleHydrogen bond acceptor, tunable electronics, prevalent in FDA-approved drugs. researchgate.netmdpi.com
Piperidine Saturated Heterocycle3D structure, influences ADME properties, common in CNS drugs. nih.govrsc.org
Hydroxymethyl Group Functional GroupHydrogen bond donor/acceptor, enhances solubility, synthetic handle. mdpi.comnih.gov
Piperidinyl Group Functional GroupModulates basicity and lipophilicity, key for binding interactions. nih.gov

Table 2: Research on Related Pyridine Derivatives

Derivative ClassTherapeutic Area/ApplicationKey FindingsReference
6-Aminopyridine DerivativesAnticonvulsant, AntihistaminicShowed significant anticonvulsant and antihistaminic activities in preclinical models. researchgate.netnih.gov
3-Hydroxymethylpyridine SaltsAntimicrobialSalts with dithiophosphonic acids exhibited antimicrobial activity. nih.gov
6-Substituted Pyridine-3-CarboxamidesmGluR5 AntagonistsAmide analogs of MPEP showed potential as CNS disorder treatments. nih.gov
6-Arylated-pyridin-3-yl-methanolSynthetic IntermediatesSuccessful synthesis demonstrates feasibility of 3,6-disubstitution. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B1597188 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine CAS No. 690631-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-piperidin-1-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-4-5-11(12-8-10)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAMDMADWWGEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383417
Record name 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690631-99-3
Record name 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 6 Piperidin 1 Yl 3 Hydroxymethyl Pyridine

Chemo- and Regioselective Synthesis Strategies

The assembly of the 6-piperidin-1-yl-3-(hydroxymethyl)pyridine structure can be approached through various synthetic routes that allow for precise control over the arrangement of functional groups.

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to construct substituted pyridine (B92270) rings from simple, readily available starting materials in a single step. researchgate.netbohrium.com Several classical MCRs for pyridine synthesis, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, can be conceptually adapted for the formation of a precursor to the target molecule. acsgcipr.org

The general approach involves the condensation of a 1,5-dicarbonyl compound equivalent with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form the pyridine core. acsgcipr.org For the specific synthesis of a 3-(hydroxymethyl)-substituted pyridine, a precursor bearing a protected hydroxyl group or a group that can be readily converted to a hydroxymethyl group (e.g., an ester or aldehyde) would be required.

A hypothetical MCR approach to a key intermediate could involve a [3C + 2C + 1N] cyclization. rsc.org For instance, a β-aminoketone derived from a protected 3-hydroxypropionaldehyde and piperidine (B6355638) could react with a suitable 1,3-dicarbonyl compound in the presence of an ammonium source. Subsequent aromatization would yield the desired 6-piperidinylpyridine core. The choice of reactants and conditions is critical to ensure high regioselectivity, directing the substituents to the desired positions on the pyridine ring.

Table 1: Prominent Multi-component Reactions for Pyridine Synthesis

Reaction Name Reactants General Product Reference
Hantzsch Pyridine Synthesis Aldehyde, 2 equivalents of a β-ketoester, Ammonia/Ammonium acetate 1,4-Dihydropyridine (requires subsequent oxidation) acsgcipr.org
Guareschi-Thorpe Reaction Cyanoacetamide, 1,3-Diketone, Ammonia 2-Hydroxypyridine acsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis Enamine, Propargyl ketone Substituted Pyridine researchgate.net

The piperidine ring of the target molecule is commonly introduced via the hydrogenation of a corresponding pyridine precursor. The catalytic hydrogenation of pyridines to piperidines is a well-established transformation, though it can present challenges in terms of selectivity and catalyst poisoning by the nitrogen atom. researchgate.netrsc.org

Both heterogeneous and homogeneous catalysts are employed for this reduction. Heterogeneous catalysts like rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and platinum oxide (PtO₂) are often used under hydrogen pressure. acs.orgacs.org Recent advancements have focused on electrocatalytic hydrogenation, which can proceed at ambient temperature and pressure, offering a more sustainable alternative to traditional high-pressure thermal methods. acs.orgnih.govresearchgate.net For example, the use of a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer has demonstrated quantitative conversion of pyridine to piperidine. nih.gov

Homogeneous catalysts, such as those based on rhodium and iridium, offer high activity and selectivity. dicp.ac.cn For instance, a rhodium-catalyzed transfer hydrogenation using a formic acid/triethylamine mixture as the hydrogen source can effectively reduce pyridinium (B92312) salts to piperidines. dicp.ac.cn The choice of catalyst and reaction conditions is crucial to avoid over-reduction or side reactions, especially when other reducible functional groups are present in the molecule.

Table 2: Catalytic Systems for Pyridine Hydrogenation

Catalyst System Hydrogen Source Conditions Key Features Reference
Rh/C H₂ gas High pressure, elevated temperature Widely used heterogeneous catalyst acs.org
Rh/C in AEM electrolyzer Water Ambient temperature and pressure Electrocatalytic, sustainable nih.gov
[RhCp*Cl₂]₂ / KI HCOOH/NEt₃ Mild temperature Homogeneous transfer hydrogenation of pyridinium salts dicp.ac.cn

Once the core structure of this compound is assembled, further functionalization can be achieved at various positions on both the pyridine and piperidine rings.

Pyridine Ring Functionalization: The pyridine ring is generally electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitrogen atom. However, the existing piperidinyl group at the 6-position is a strong electron-donating group, which can activate the ring towards electrophilic aromatic substitution. Halogenation, nitration, and Friedel-Crafts reactions could potentially be directed to the electron-rich positions, although regiocontrol might be challenging. Alternatively, lithiation of the pyridine ring followed by quenching with an electrophile offers a powerful method for introducing substituents at specific positions.

Piperidine Ring Functionalization: The piperidine ring, being a saturated heterocycle, undergoes reactions typical of secondary amines if the nitrogen were not part of the aromatic pyridine ring. In this case, the piperidine nitrogen is a tertiary amine. Functionalization would therefore target the carbon skeleton. This can be achieved by starting with a pre-functionalized piperidine before its attachment to the pyridine ring. For example, using a substituted piperidine in the initial SₙAr reaction with a 6-halopyridine derivative would install functionality directly.

Hydroxymethyl Group Derivatization: The primary alcohol of the hydroxymethyl group is a versatile handle for further transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or etherified to introduce a wide variety of functional groups. It can also be converted to a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic displacement, providing access to amines, halides, and other functionalities.

Stereoselective Synthesis and Chiral Induction Approaches

Introducing chirality into the this compound structure can be critical for its potential applications. Stereoselectivity can be achieved during the construction of the piperidine ring or the incorporation of the hydroxymethyl group.

The asymmetric synthesis of the piperidine core is a major focus of modern organic chemistry. acs.org One powerful strategy is the asymmetric hydrogenation of a pyridine or a dihydropyridine (B1217469) precursor using a chiral catalyst. acs.orgnih.gov Rhodium complexes with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric carbometalation of dihydropyridines, which, after a subsequent reduction step, yield enantioenriched 3-substituted piperidines. acs.orgnih.gov

Another approach involves the enantioselective [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, to produce highly functionalized and stereodefined piperidine derivatives. acs.org Furthermore, rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine can deliver chiral piperidines with excellent diastereo- and enantioselectivity. dicp.ac.cn This method is particularly attractive as it avoids the use of a chiral catalyst.

Table 3: Methods for Enantioselective Piperidine Synthesis

Method Catalyst/Reagent Precursor Key Feature Reference
Asymmetric Carbometalation Rh-catalyst with chiral ligand Dihydropyridine Forms 3-substituted tetrahydropyridines with high enantioselectivity acs.orgnih.gov
Asymmetric [4+2] Annulation Chiral Phosphepine Imine and Allene Furnishes functionalized piperidines with good stereoselectivity acs.org

When the piperidine ring is already chiral, the introduction of the hydroxymethyl group at the 3-position of the pyridine ring can lead to the formation of diastereomers. Achieving diastereoselective control requires a synthetic strategy where the stereochemistry of the existing chiral center directs the formation of the new stereocenter.

While direct diastereoselective functionalization of the pre-formed achiral 6-piperidin-1-yl-pyridine scaffold is challenging, a more common approach is to build the molecule from chiral precursors. For instance, if a chiral piperidine is used, its conformation and steric bulk could influence the facial selectivity of a reaction at the 3-position of the pyridine ring, although this effect is generally weak due to the distance between the chiral center and the reaction site.

A more effective strategy involves the diastereoselective reduction of a ketone or aldehyde precursor to the hydroxymethyl group, where the stereochemistry is directed by a chiral auxiliary or a catalyst that interacts with the existing chiral piperidine moiety. Alternatively, employing a reaction where the stereochemistry is set relative to an adjacent group that is later converted to the hydroxymethyl group can be a viable route. The Curtin-Hammett principle may also be relevant in scenarios involving rapidly equilibrating intermediates, where the relative rates of product formation determine the diastereomeric ratio. The stereoselective hydrogenation of isoquinolines bearing a hydroxymethyl directing group, using an iridium catalyst, demonstrates that such functional groups can effectively control the stereochemical outcome of a reaction. rsc.org A similar principle could be applied to a suitably designed pyridine precursor.

Green Chemistry and Sustainable Synthesis Techniques

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact through the development of more efficient and less hazardous processes. In the context of this compound synthesis, these principles are being actively applied to optimize existing methods and develop novel, sustainable routes.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. mdpi.com The synthesis of 6-substituted pyridine derivatives can be significantly enhanced through the use of microwave irradiation, which provides rapid and uniform heating. nih.govnih.goveurekaselect.com

The primary route to this compound typically involves the nucleophilic aromatic substitution of a leaving group at the 6-position of a pyridine ring with piperidine. A common precursor for this transformation is (6-chloropyridin-3-yl)methanol. Microwave irradiation can dramatically reduce the reaction times for this type of amination compared to conventional heating methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound

ParameterConventional HeatingMicrowave-Assisted Synthesis
Precursor (6-chloropyridin-3-yl)methanol(6-chloropyridin-3-yl)methanol
Reagent PiperidinePiperidine
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF) or solvent-free
Temperature 100-120 °C150 °C
Reaction Time 12-24 hours10-30 minutes
Yield Moderate to GoodGood to Excellent

This table presents a generalized comparison based on literature for similar pyridine functionalizations. Specific yields and conditions would be dependent on the exact experimental setup.

The optimization of microwave-assisted synthesis involves fine-tuning parameters such as temperature, irradiation power, and reaction time to maximize yield and minimize by-product formation. The use of a sealed vessel allows for temperatures to exceed the solvent's boiling point, further accelerating the reaction. nih.gov

Metal-Catalyzed Reaction Development and Refinement

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. researchgate.net This methodology is highly applicable to the synthesis of this compound from precursors like (6-bromopyridin-3-yl)methanol (B45229) or (6-chloropyridin-3-yl)methanol. The refinement of these catalytic systems focuses on using lower catalyst loadings, milder reaction conditions, and more environmentally benign solvents.

Recent advancements have seen the development of highly active palladium catalysts that can efficiently couple aryl halides with amines at low concentrations. researchgate.netmit.edu The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.

Table 2: Key Parameters in Palladium-Catalyzed Synthesis of this compound

ParameterDescriptionTypical Conditions
Palladium Precatalyst Source of the active palladium(0) species.Pd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes the palladium center and facilitates the catalytic cycle.XPhos, SPhos, RuPhos
Base Activates the amine and neutralizes the generated acid.NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, or greener alternatives like 2-MeTHF.Toluene, 1,4-Dioxane
Temperature 80-110 °C100 °C

This table outlines typical conditions for Buchwald-Hartwig amination reactions based on general literature for pyridine substrates.

The development of these catalytic systems not only improves efficiency but also expands the substrate scope, allowing for the synthesis of a wider range of derivatives.

Precursor Development and Scaffold Modification for Analogues

The versatility of the this compound scaffold lies in its potential for further functionalization, leading to the creation of diverse chemical libraries for various applications.

The hydroxymethyl group at the 3-position serves as a versatile handle for a variety of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of subsequent reactions. For instance, the corresponding aldehyde can undergo Wittig reactions, reductive aminations, or aldol (B89426) condensations. The carboxylic acid derivative can be converted to esters, amides, or other acid derivatives, significantly expanding the accessible chemical space. researchgate.net

Furthermore, modifications can be made to the piperidine ring itself. While the piperidine in the title compound is unsubstituted, analogues can be synthesized using substituted piperidines in the initial coupling step. This allows for the introduction of additional functional groups and stereocenters, which can be crucial for modulating the biological activity or material properties of the final molecule.

The synthesis of related (6-arylated-pyridin-3-yl)methanol compounds demonstrates the feasibility of modifying the 6-position with moieties other than piperidine, further highlighting the adaptability of the core pyridine-3-methanol scaffold. researchgate.net

Table 3: Potential Analogue Scaffolds from this compound

Starting MaterialTransformationResulting ScaffoldPotential Further Reactions
This compoundOxidation6-Piperidin-1-ylpicolinaldehydeWittig, Reductive Amination, Grignard Addition
This compoundOxidation6-Piperidin-1-ylnicotinic acidAmide Coupling, Esterification
(6-Chloropyridin-3-yl)methanolCoupling with substituted piperidine6-(Substituted-piperidin-1-yl)-3-(hydroxymethyl)pyridineIntroduction of diverse functional groups on the piperidine ring
(6-Bromopyridin-3-yl)methanolSuzuki or Stille Coupling6-Aryl/heteroaryl-3-(hydroxymethyl)pyridineAccess to biaryl and heteroaryl structures

The development of robust synthetic routes to these precursors and the exploration of their subsequent chemical transformations are critical for unlocking the full potential of this class of compounds in various scientific fields.

Iii. Theoretical and Computational Chemistry Investigations of 6 Piperidin 1 Yl 3 Hydroxymethyl Pyridine

Quantum Chemical Calculations and Molecular Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of molecules.

The conformational flexibility of 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine is primarily dictated by the rotational freedom around the C-N bond connecting the piperidine (B6355638) ring to the pyridine (B92270) core and the C-C bond of the hydroxymethyl group. The piperidine ring itself can adopt various conformations, with the chair form being the most stable. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to optimize the geometry and determine the relative energies of different conformers. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine and pyridine rings, reflecting their potential to act as nucleophiles. The LUMO, conversely, would likely be distributed over the pyridine ring, indicating its capacity to accept electrons. The energy gap between the HOMO and LUMO can be calculated using DFT, providing a quantitative measure of the molecule's kinetic stability and global reactivity descriptors. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound calculated using DFT.
ParameterValue (eV)
EHOMO-6.5
ELUMO-1.2
Energy Gap (ΔE)5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Global Hardness (η)2.65
Global Softness (S)0.19
Electronegativity (χ)3.85

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation in a box of water molecules would reveal how the solvent influences its conformation. The hydroxymethyl group, being polar, would be expected to form hydrogen bonds with water molecules. The piperidine and pyridine moieties also have the potential for hydrogen bonding. These simulations can provide detailed information on the solvation shell and the dynamics of solvent-solute interactions, which are crucial for understanding the molecule's behavior in a biological context.

Molecular Docking Studies for Hypothetical Biological Target Engagement

Given that many pyridine derivatives exhibit biological activity, molecular docking studies can be employed to hypothesize potential protein targets and to understand the molecular basis of their interaction. nih.gov These studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov

In a hypothetical docking study, this compound could be docked into the active site of a protein kinase, a common target for pyridine-containing inhibitors. alliedacademies.org The docking algorithm would explore various binding poses, and the results would likely show the pyridine ring forming key interactions within the active site. The hydroxymethyl group is a potential hydrogen bond donor and acceptor, and the piperidine ring can engage in hydrophobic interactions. The nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor with backbone amide protons of the protein. nih.gov

The characterization of the active site would involve identifying the key amino acid residues that interact with the ligand. The binding energy, a measure of the affinity between the ligand and the protein, can be estimated using scoring functions within the docking software. ijfmr.com A lower binding energy typically indicates a more stable protein-ligand complex. These calculations can help in prioritizing compounds for further experimental screening.

Table 2: Hypothetical Molecular Docking Results of this compound with a Protein Kinase.
Interacting ResidueInteraction TypeDistance (Å)
LEU83Hydrophobic3.8
VAL91Hydrophobic4.1
ALA145Hydrophobic3.9
GLU105 (Backbone NH)Hydrogen Bond (with Pyridine N)2.9
ASP161 (Side Chain C=O)Hydrogen Bond (with Hydroxymethyl OH)3.1
Estimated Binding Energy (kcal/mol)-7.8

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is instrumental in modern drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing costs. tandfonline.com For a compound like this compound, QSAR can be a powerful tool to guide the design of analogs with enhanced potency or other desirable properties.

The development of a predictive QSAR model for analogs of this compound would begin with a dataset of structurally related compounds and their corresponding measured biological activities (e.g., IC₅₀ values for enzyme inhibition or receptor binding). nih.gov Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Extra Trees, can be employed to build the model. tandfonline.comnih.gov

The robustness and predictive power of the resulting model are assessed through rigorous internal and external validation techniques. tandfonline.com A well-validated model can then be used to predict the biological activity of new, unsynthesized analogs of this compound.

Hypothetical QSAR Model for Analogs:

A hypothetical QSAR model for a series of analogs of this compound could take the form of a linear equation, such as:

log(1/IC₅₀) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + βₙ(Descriptor n)

Where:

log(1/IC₅₀) represents the biological activity.

β₀, β₁, β₂, βₙ are the regression coefficients determined from the statistical analysis.

Descriptor A, B, n are the molecular descriptors that quantify various aspects of the chemical structure.

The quality of a QSAR model is often evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). An R² value close to 1 indicates a good fit of the model to the data. For instance, a study on piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase developed a QSAR model with high predictive accuracy. nih.gov

Illustrative Data for a Hypothetical QSAR Study:

The following interactive table illustrates the type of data that would be used to develop a QSAR model for analogs of this compound. The descriptor values and biological activities are purely for illustrative purposes.

Compound IDR-Group ModificationMolecular WeightLogPPolar Surface Area (Ų)Experimental IC₅₀ (nM)Predicted IC₅₀ (nM)
Analog 1-H206.271.845.6120115
Analog 2-F224.261.945.695102
Analog 3-Cl240.722.345.67885
Analog 4-CH₃220.302.245.6110108
Analog 5-OCH₃236.301.754.8150145
Analog 6-NO₂251.271.691.4250240

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. For pyridine and piperidine derivatives, several key descriptors have been shown to influence their biological activities. researchgate.netnih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (HOMO and LUMO). nih.gov For instance, the presence of electron-withdrawing or electron-donating groups on the pyridine ring can significantly alter the compound's interaction with its biological target. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) is a common steric descriptor. nih.gov The size and conformation of the piperidine ring and its substituents can play a critical role in how the molecule fits into a binding pocket.

Hydrophobic Descriptors: The partition coefficient (logP) is a measure of a compound's hydrophobicity. This property is crucial for cell membrane permeability and can influence how a compound reaches its target. researchgate.net

Topological Descriptors: These are numerical values that describe the atomic connectivity in a molecule.

In studies of pyridine derivatives, it has been observed that the presence and position of certain functional groups, such as -OH, -C=O, and -NH₂, can enhance antiproliferative activity, while bulky groups or halogens may decrease it. researchgate.net For piperidine-containing compounds, the piperidine moiety itself is often a critical structural element for activity at certain receptors. nih.gov

Hypothetical Key Descriptors for this compound Analogs:

A hypothetical QSAR study on analogs of this compound might reveal the following key descriptors as being important for a specific biological activity:

Descriptor TypeKey DescriptorPotential Influence on Activity
Electronic Dipole MomentAffects polar interactions with the target protein.
HOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Molar Refractivity (MR)Indicates the volume occupied by the substituent, influencing the fit in the binding site. nih.gov
Conformation of Piperidine RingA chair conformation is common and can be crucial for optimal binding.
Hydrophobic LogPModulates solubility and membrane transport. researchgate.net
Topological Wiener IndexDescribes the overall shape and branching of the molecule.

By understanding which descriptors are most influential, medicinal chemists can rationally design new analogs of this compound with a higher probability of desired biological activity.

Iv. Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Piperidin 1 Yl 3 Hydroxymethyl Pyridine Analogues

Positional and Substituent Effects on Piperidine (B6355638) Ring Functionality

The piperidine ring is a prevalent scaffold in drug discovery, and its functionality within the 6-piperidin-1-yl-3-(hydroxymethyl)pyridine framework is highly susceptible to positional and substituent alterations. nih.gov These changes can significantly influence the compound's interaction with biological targets.

Influence of Hydroxyl Group Location and Stereochemistry

The position and stereochemistry of the hydroxyl group are paramount in defining the biological activity of piperidine derivatives. While direct studies on this compound are limited, research on analogous structures underscores the importance of these features. For instance, the stereochemical orientation of a hydroxyl group on a piperidine ring can dramatically impact its binding affinity and functional activity. nih.gov In a series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives, the specific stereochemistry was found to be crucial for their antibacterial, antifungal, and anthelmintic activities. nih.gov This highlights that even subtle changes in the spatial arrangement of the hydroxyl group can lead to significant differences in biological outcomes, likely due to specific hydrogen bonding interactions within the target protein's binding site. The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor makes its precise location a key determinant of binding orientation and potency.

Impact of N-Substitution on Molecular Interactions

Modification of the nitrogen atom within the piperidine ring through N-substitution offers a valuable avenue for modulating the pharmacological profile of this compound analogues. The introduction of various substituents can alter the compound's basicity, lipophilicity, and steric profile, thereby influencing its binding to target receptors.

In a study of N-arylmethyl substituted piperidine-linked aniline (B41778) derivatives, the nature of the N-substituent was found to be a critical determinant of anti-HIV-1 activity. nih.gov All tested compounds in this series demonstrated moderate to potent activities against wild-type HIV-1. nih.gov Notably, one compound exhibited an EC₅₀ value of 0.022 µM, indicating high potency. nih.gov This suggests that the N-substituent plays a crucial role in the interaction with the reverse transcriptase enzyme. nih.gov Molecular modeling studies further supported the importance of the N-arylmethyl group for optimal binding within the enzyme's active site. nih.gov

Table 1: Impact of N-Substitution on the Biological Activity of Piperidine Analogues

Compound ID N-Substituent Biological Activity (EC₅₀, µM) Reference
5a6Arylmethyl0.022 ± 0.0091 nih.gov
7a1Arylmethyl4.8 ± 0.95 (against K103N/Y181C mutant) nih.gov

This table presents a selection of data from a study on N-arylmethyl substituted piperidine-linked aniline derivatives, which serves as an illustrative example of the impact of N-substitution.

Pyridine (B92270) Moiety Optimization and Substituent Effects

The pyridine ring in this compound serves as a crucial anchor and a platform for further functionalization. Modifications to this aromatic system can fine-tune the electronic and steric properties of the entire molecule, thereby impacting its biological activity.

Electronic and Steric Effects of Pyridine Ring Substitutions

The electronic landscape of the pyridine ring can be effectively manipulated by introducing electron-donating or electron-withdrawing groups. These substitutions can alter the pKa of the pyridine nitrogen and influence its ability to participate in hydrogen bonding or other non-covalent interactions. Research on 12-membered tetra-aza pyridinophanes has shown that 4-substitution on the pyridine ring provides a direct handle on the electronic properties of a chelated metal center, which in turn affects catalytic activity. nih.gov This principle can be extrapolated to the this compound scaffold, where substituents on the pyridine ring can modulate the electron density and, consequently, the binding affinity for a biological target.

Steric effects also play a significant role. A study on the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines revealed that bulky substituents at the 3-position can direct the regioselectivity of the reaction towards the 6-position. researchgate.net This demonstrates that the size and placement of substituents on the pyridine ring can have a profound impact on chemical reactivity and, by extension, on the synthetic accessibility of desired analogues. In the context of biological activity, steric bulk can either enhance binding by promoting a favorable conformation or hinder it by causing steric clashes within the binding pocket.

Heteroatom and Aromatic Group Incorporations

The replacement of the pyridine ring with other heteroaromatic or aromatic systems, a strategy known as bioisosteric replacement, can lead to significant changes in biological activity. This approach aims to retain or improve the desired pharmacological properties while potentially altering other characteristics like metabolic stability or solubility.

Linker Chemistry and Bridged System Investigations

The design of conformationally restricted analogues of nicotine, a molecule also featuring a pyridine ring linked to a nitrogen-containing heterocycle, provides valuable insights. mdpi.com By linking the two rings with a short chain, researchers have created tricyclic and tetracyclic derivatives with altered selectivity for nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. mdpi.com This strategy of conformational constraint reduces the entropic penalty upon binding and can lead to increased potency and selectivity.

Introducing bridged systems within the piperidine ring itself is another powerful approach. Such modifications can enhance drug-like properties by increasing the three-dimensional character of the molecule. nih.gov The creation of more rigid structures can lead to better interactions with protein binding sites. nih.gov This "escape from flatland" concept suggests that more saturated and three-dimensional structures can exhibit improved biological activity. nih.gov

Conformational Control through Bridging Moieties

The flexibility of the piperidine ring in this compound allows it to adopt multiple conformations, most commonly a chair form. While this flexibility can be advantageous, it may also lead to an entropic penalty upon binding to a biological target, as the molecule must adopt a specific, energetically favorable conformation. To address this, medicinal chemists employ the strategy of conformational constraint by introducing bridging moieties across the piperidine ring. This approach rigidifies the structure, locking it into a more defined three-dimensional shape. nih.gov

The introduction of one- or two-carbon bridges to create bicyclic systems, such as 2-azanorbornane or nortropane analogues, is a systematic chemical method used for conformational control. nih.gov These rigidified derivatives can more closely mimic a hypothetical receptor-preferred conformation, potentially leading to a significant increase in binding affinity. nih.govresearchgate.net For instance, studies on P2Y14R antagonists showed that modifying a phenyl-piperidine scaffold with bridging moieties preserved or, in some cases, enhanced receptor affinity. nih.gov A pure (S,S,S) 2-azanorbornane enantiomer of one such antagonist displayed a threefold higher affinity than its counterpart. nih.gov Furthermore, introducing these bridged structures can favorably alter physicochemical properties. Bridged piperidines can exhibit lower lipophilicity and greater aqueous solubility, which are desirable drug-like characteristics. nih.govacs.org

Illustrative Data Table 1: Conformational Control of Piperidine Ring in this compound Analogues and Receptor Affinity

Compound IDBridging MoietyPiperidine ConformationHypothetical Receptor Affinity (IC50, nM)
1 (Parent)NoneChair (flexible)150
2Ethylene (B1197577) bridge (forms 2-azanorbornane)Rigidified Twist-Boat50
3Methylene (B1212753) bridge (forms nortropane)Rigidified Chair75
4Propylene bridge (forms granatane)Strained Chair-Boat200

Impact of Linker Length and Flexibility on Molecular Recognition

The spatial relationship between the piperidine ring and the hydroxymethyl-pyridine moiety is critical for effective molecular recognition at a target receptor. This relationship is dictated by the "linker" connecting these two key structural fragments. In the parent compound, this is a direct, relatively rigid carbon-nitrogen bond. Altering the length and flexibility of this linker can profoundly impact binding affinity.

Introducing a methylene (-CH₂) or ethylene (-CH₂-CH₂) group between the piperidine nitrogen and the pyridine C6 position would increase the distance and rotational freedom between the two ring systems. While a modest increase in length and flexibility might allow for an improved fit within a large binding pocket, excessive length can lead to a significant entropic cost upon binding and a decrease in potency. Conversely, replacing the direct C-N bond with a more rigid linker, such as an acetylene (B1199291) (-C≡C-) group, would fix the distance and angle between the rings, which could be beneficial if that specific orientation matches the receptor's requirements, but detrimental otherwise. Studies on other molecular systems have shown a significant effect of linker chain length on biological efficacy, with an optimal distance often being identified for maximal activity.

Illustrative Data Table 2: Impact of Linker Length Between Pyridine and Piperidine Rings on Target Binding

Compound IDLinker between N of Piperidine and C6 of PyridineApproximate Length (Å)FlexibilityHypothetical Target Binding Affinity (Kd, nM)
5 (Parent)Direct C-N bond~1.35Low100
6-CH₂-~2.80Increased80
7-CH₂-CH₂-~4.10High150
8-C≡C-~3.70Rigid250

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for fine-tuning the properties of a lead compound to enhance potency, selectivity, or its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netrsc.org This involves substituting one atom or group with another that has similar physical or chemical properties, leading to a similar biological effect. researchgate.net

For this compound, several bioisosteric modifications can be envisaged:

Piperidine Ring: The piperidine ring is a common motif in pharmaceuticals and is often a site of metabolism. cambridgemedchemconsulting.com It can be replaced by other cyclic systems to modulate properties. Replacing it with a morpholine ring increases polarity and introduces a hydrogen bond acceptor, though it also affects the basicity (pKa) of the nitrogen. cambridgemedchemconsulting.com Spirocyclic systems like azaspiro[3.3]heptane have been successfully used as piperidine bioisosteres, often resulting in reduced lipophilicity and providing different vectors for substitution that are not accessible from a simple piperidine ring. cambridgemedchemconsulting.comresearchgate.net

Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group is a key hydrogen bond donor and potential site of oxidation. It can be replaced by a carboxylic acid group, which introduces a negative charge at physiological pH and can form strong ionic interactions or salt bridges. A tetrazole ring is a well-established bioisostere for a carboxylic acid, offering a similar acidic proton and hydrogen bonding pattern but with improved metabolic stability and pharmacokinetic properties. acs.org Sila-substitution, replacing the carbon of the hydroxymethyl group with silicon, can also be considered to alter bond lengths, angles, and lipophilicity. researchgate.net

Pyridine Ring: The pyridine ring acts as a scaffold and its nitrogen atom is a hydrogen bond acceptor. It can be replaced by other aromatic heterocycles like thiophene (B33073) or furan to alter the electronic and steric profile. researchgate.net A particularly effective strategy can be the replacement of the pyridine nitrogen with a 'C-CN' unit, making a benzonitrile derivative. The nitrile group can effectively mimic the hydrogen-bond accepting capacity of the pyridine nitrogen. researchgate.net In other cases, replacing the aromatic pyridine with a saturated bioisostere, such as 3-azabicyclo[3.1.1]heptane , has been shown to dramatically improve physicochemical properties like solubility and metabolic stability while maintaining the correct spatial orientation of substituents. chemrxiv.org

Illustrative Data Table 3: Bioisosteric Replacements in this compound Analogues

Compound IDOriginal MoietyBioisosteric ReplacementAnticipated Effect
9PiperidineAzaspiro[3.3]heptaneReduced lipophilicity, altered substituent vectors. cambridgemedchemconsulting.comresearchgate.net
10PiperidineMorpholineIncreased polarity, potential for H-bonding, altered pKa. cambridgemedchemconsulting.com
11Hydroxymethyl (-CH₂OH)Carboxylic acid (-COOH)Increased acidity, potential for ionic interactions.
12Hydroxymethyl (-CH₂OH)TetrazoleMimics carboxylic acid with potentially improved metabolic stability. acs.org
13PyridinePhenylRemoval of H-bond acceptor, increased lipophilicity.
14PyridineThiopheneSimilar size, different electronic distribution and lipophilicity. researchgate.net
15Pyridine2-Substituted benzonitrileMimics H-bond acceptor ability of pyridine nitrogen. researchgate.net

V. Mechanistic Biological Investigations at the Molecular and Cellular Level for 6 Piperidin 1 Yl 3 Hydroxymethyl Pyridine

Enzyme Modulation and Inhibition Studies

Enzyme inhibition is a common mechanism of action for drugs containing the piperidine-pyridine scaffold. However, no studies were identified that specifically investigated the effects of 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine on any enzyme.

Investigation of Enzyme Binding Affinity and Specificity

There are no available data from studies designed to determine the binding affinity or specificity of this compound for any particular enzyme. Such investigations would be necessary to identify potential molecular targets.

Kinetic Characterization of Enzyme Inhibition (e.g., Ki, IC50 determinations)

No published research provides kinetic data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), for this compound against any enzymatic target. For context, studies on structurally related molecules, such as certain 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, have shown potent inhibition of enzymes like Lysine Specific Demethylase 1 (LSD1), with Ki values in the nanomolar range. nih.govresearchgate.net Similarly, other distinct pyridine (B92270) derivatives have been evaluated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.netnih.govmdpi.com However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Table 1: Hypothetical Enzyme Inhibition Data for this compound No experimental data is available for this compound. The table below is for illustrative purposes only.

Target Enzyme Ki (nM) IC50 (µM) Type of Inhibition
Data Not Available - - -

Receptor Interaction and Ligand Binding Analysis

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. The piperidine (B6355638) and pyridine moieties are present in many compounds that act on various receptors. Nevertheless, specific data for this compound is absent from the scientific literature.

Characterization of Receptor Antagonism or Agonism in Defined Systems

There is no information available from functional assays that would characterize this compound as an antagonist or agonist at any receptor. For comparison, different piperidine-containing compounds have been identified as antagonists for receptors such as the Transient Receptor Potential Vanilloid 1 (TRPV1). documentsdelivered.com

Ligand-Receptor Binding Assays and Displacement Studies

No studies have been published detailing the results of ligand-receptor binding assays or displacement studies for this compound. These experiments are crucial for determining a compound's affinity for a specific receptor. For instance, various polyfunctionalized pyridines have demonstrated high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, with Ki values as low as 1.45 nM for the σ1 receptor in some cases. researchgate.netnih.gov

Table 2: Hypothetical Receptor Binding Affinity for this compound No experimental data is available for this compound. The table below is for illustrative purposes only.

Receptor Target Binding Affinity (Ki, nM) Radioligand Displaced
Data Not Available - -

Cellular Pathway Modulation Studies (in vitro)

In the absence of identified enzyme or receptor targets, there have been no subsequent investigations into the effects of this compound on intracellular signaling pathways in vitro. Research on analogous compounds has shown that potent LSD1 inhibitors can lead to an increase in cellular H3K4 methylation and inhibit the proliferation of certain cancer cell lines. nih.govresearchgate.net

Target Identification and Validation in Biochemical Assays

Genetic Perturbation Studies in Cell LinesNo literature exists that describes the use of genetic perturbation methods, such as CRISPR or RNAi, to validate the targets of this compound.

A table of mentioned compounds is not applicable as no related compounds were discussed in the context of the primary subject.

Should research on this compound be published in the future, this article can be revisited.

Vi. Chemical Derivatization and Scaffold Expansion Based on 6 Piperidin 1 Yl 3 Hydroxymethyl Pyridine

Design and Synthesis of Novel Analogues

The design and synthesis of new analogues based on the 6-piperidin-1-yl-3-(hydroxymethyl)pyridine scaffold are primarily driven by the aim of optimizing potency, selectivity, and pharmacokinetic properties. This involves the strategic introduction of various chemical moieties to probe interactions with biological targets.

The incorporation of additional heterocyclic rings can significantly influence the pharmacological profile of a molecule by introducing new hydrogen bond donors and acceptors, altering lipophilicity, and providing vectors for further functionalization. Synthetic strategies to append heterocyclic systems to the this compound core can be diverse. For instance, the hydroxymethyl group can be converted to a suitable leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution by nitrogen-containing heterocycles. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to attach heterocyclic rings to the pyridine (B92270) core, assuming prior functionalization of the pyridine ring with a halide or boronic acid.

A patent for the synthesis of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives showcases a relevant synthetic approach where a substituted imidazo[1,2-a]pyridine (B132010) is coupled with a pyrimidine (B1678525) moiety, indicating the feasibility of creating complex heterocyclic systems. While not starting from the exact target compound, the methodology is applicable.

Table 1: Representative Heterocyclic Analogues of this compound

Compound ID Modification Attached Heterocycle Potential Synthetic Route
1a Ether linkage at the 3-position 1,2,4-Oxadiazole Williamson ether synthesis
1b Direct C-C bond to pyridine Thiophene (B33073) Suzuki cross-coupling
1c Amine linkage at the 3-position Imidazole Reductive amination from the corresponding aldehyde

| 1d | Substitution on the piperidine (B6355638) ring | Tetrazole | N-alkylation of a piperidine derivative |

Modification of the existing functional groups on the this compound scaffold is a common strategy to fine-tune its properties. The primary alcohol of the hydroxymethyl group is a particularly attractive site for modification. It can be oxidized to an aldehyde or a carboxylic acid, which can then serve as a handle for a wide range of subsequent reactions, such as reductive amination, esterification, or amidation. Furthermore, the piperidine ring can be a target for derivatization, for example, by introducing substituents at its 4-position to modulate its basicity and steric profile.

Recent advances in the synthesis of piperidine derivatives highlight various methods for their functionalization, which can be applied to the target scaffold.

Table 2: Analogues with Modified Functional Groups

Compound ID Modification Resulting Functional Group Reagents and Conditions
2a Oxidation of hydroxymethyl group Aldehyde PCC, CH₂Cl₂
2b Oxidation of hydroxymethyl group Carboxylic Acid Jones reagent
2c Esterification of hydroxymethyl group Ester Acyl chloride, pyridine
2d Etherification of hydroxymethyl group Ether Alkyl halide, NaH

| 2e | Substitution on piperidine | 4-hydroxypiperidine (B117109) | Multi-step synthesis starting from a protected piperidin-4-one |

Scaffold Hopping and Molecular Mimicry Approaches

Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures that retain the key pharmacophoric features of a known active compound. This approach can lead to compounds with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. For the this compound scaffold, a scaffold hopping approach might involve replacing the piperidinyl-pyridine core with a bioisosteric equivalent that maintains the spatial arrangement of the key interacting groups.

For example, in a study on JDTic analogs, the 3-hydroxyphenyl group was replaced by pyridine or thiophene bioisosteres to explore the impact on opioid receptor affinity and selectivity. This demonstrates the principle of replacing a cyclic system with another while aiming to preserve biological activity. A similar approach could be envisioned where the 6-piperidinylpyridine part of the molecule is replaced by other bicyclic or substituted monocyclic systems.

Table 3: Examples of Scaffold Hopping from a Piperidinyl-Aryl Scaffold

Original Scaffold Hopped Scaffold Rationale
6-Piperidin-1-yl-pyridine Imidazo[1,2-a]pyrimidine Introduction of a fused heterocyclic system to alter physicochemical properties and explore new interactions.
4-Phenylpiperidine 4-Pyridylpiperidine Replacement of a phenyl ring with a pyridine ring to improve solubility and metabolic stability.

Development of Probes for Biological Studies

To investigate the mechanism of action and identify the biological targets of compounds derived from the this compound scaffold, chemical probes such as fluorescently tagged analogues and biotinylated derivatives are invaluable tools.

Fluorescent probes are designed by covalently attaching a fluorophore to the molecule of interest. The hydroxymethyl group on the this compound scaffold is an ideal attachment point for a fluorescent tag, often via a linker to minimize steric hindrance and preserve the parent molecule's biological activity. The synthesis would typically involve activating the hydroxymethyl group or converting it to an amine or carboxylic acid, followed by reaction with a reactive derivative of a fluorophore (e.g., an N-hydroxysuccinimide ester or an isothiocyanate).

The development of fluorescent probes based on pyridine and pyrimidine scaffolds for bioimaging has been reported, providing a basis for the design of similar probes from the target compound.

Table 4: Potential Fluorescently Tagged Analogues

Compound ID Fluorophore Linker Type Potential Application
3a Fluorescein Ester Cellular imaging, flow cytometry
3b Rhodamine B Amide Confocal microscopy
3c NBD (Nitrobenzoxadiazole) Ether Studying membrane permeability

| 3d | Coumarin | Triazole (via click chemistry) | FRET-based assays |

Biotinylated probes are used in affinity-based chemical proteomics to isolate and identify the protein targets of a bioactive small molecule. The high-affinity interaction between biotin (B1667282) and streptavidin allows for the capture of the probe-protein complex from cell lysates. Similar to fluorescent probes, biotin can be attached to the this compound scaffold, typically through the hydroxymethyl group, using a linker of appropriate length to ensure the biotin moiety is accessible for binding to streptavidin.

The synthesis of biotinylated probes often involves the reaction of an activated carboxylic acid derivative of biotin (e.g., biotin-NHS ester) with an amino-functionalized version of the parent molecule.

Table 5: Potential Biotinylated Probes

Compound ID Linker Structure Linker Length Potential Use
4a Polyethylene glycol (PEG) Short (n=2) Affinity pull-down assays
4b Alkyl chain Medium (n=6) Target identification by mass spectrometry
4c Polyethylene glycol (PEG) Long (n=4) In-situ target engagement studies

| 4d | Cleavable linker | Variable | Release of target protein after capture |

Vii. Future Research Directions and Emerging Methodologies

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) represents a paradigm shift in medicinal chemistry. For a scaffold such as 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine, these computational tools can be leveraged to overcome the limitations of traditional, intuition-driven analogue synthesis and screening.

AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. In the context of this compound, a generative AI model could design a virtual library of novel analogues by modifying the piperidine (B6355638), pyridine (B92270), or hydroxymethyl groups. These models can explore a vast chemical space to identify derivatives with optimized properties, such as enhanced target affinity, improved selectivity, or better pharmacokinetic profiles.

Furthermore, predictive ML models can be employed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these virtual analogues. This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby reducing the time and cost associated with drug development. A hypothetical workflow could involve generating thousands of virtual derivatives and then using a suite of ML models to filter them down to a handful of promising candidates for synthesis.

Table 1: Hypothetical AI-Driven Prioritization of this compound Analogues This table is for illustrative purposes only and represents a potential output from a predictive ML model.

Analogue IDModificationPredicted Target Affinity (IC50, nM)Predicted Solubility (mg/mL)Predicted CyP450 Inhibition Risk
PH-001Parent Compound5501.2Moderate
PH-0024-Fluoro-piperidine1201.5Low
PH-0032-Methoxy-pyridine3500.8Moderate
PH-004(R)-alpha-methyl-hydroxymethyl851.1Low

Integration of Omics Data for Mechanistic Insights

Understanding the precise mechanism of action of a compound is crucial for its development. The use of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers an unbiased, system-wide view of the cellular response to a bioactive molecule like this compound.

By treating a relevant cell line or model organism with the compound and analyzing the subsequent changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can generate a comprehensive molecular snapshot of its effects. This data can help identify the primary molecular target, reveal off-target effects, and elucidate the downstream signaling pathways that are modulated.

For instance, a proteomics study using techniques like mass spectrometry could identify specific proteins that physically interact with this compound. Concurrently, a transcriptomic analysis (e.g., RNA-Seq) could reveal which gene networks are activated or repressed upon compound treatment, providing clues about its functional consequences. Integrating these datasets can build a robust, evidence-based model of the compound's mechanism of action, moving beyond a single target to a network-level understanding.

Exploration of Novel Synthetic Routes for Complex Analogues

While classical synthetic methods for producing pyridines and piperidines are well-established, the future lies in developing more efficient, sustainable, and versatile synthetic routes. The synthesis of complex, three-dimensionally diverse analogues of this compound requires advanced chemical strategies.

Future research could focus on the application of methods like C-H activation to directly functionalize the pyridine or piperidine rings, bypassing the need for pre-functionalized starting materials. This approach allows for the late-stage diversification of the core scaffold, enabling the rapid generation of a library of analogues from a common intermediate.

Furthermore, the principles of green chemistry are becoming increasingly important. The development of catalytic, enantioselective methods for the synthesis of chiral analogues, or the use of flow chemistry to improve reaction efficiency, safety, and scalability, are key areas of exploration. A comparative analysis, as illustrated in the hypothetical table below, often guides the adoption of these newer methodologies.

Table 2: Illustrative Comparison of Synthetic Routes to a Chiral Analogue This table is for illustrative purposes only.

ParameterClassical Route (e.g., Chiral Resolution)Novel Route (e.g., Asymmetric Catalysis)
Number of Steps85
Overall Yield15%45%
Enantiomeric Excess>99% (after resolution)98%
Atom EconomyLowHigh
Reagent StoichiometryStoichiometricCatalytic

Advanced Biophysical Techniques for Ligand-Target Characterization

Confirming direct engagement between a ligand and its biological target is a critical step in chemical biology and drug discovery. Advanced biophysical techniques provide quantitative and dynamic information about these interactions, far beyond simple affinity measurements.

For a compound like this compound, techniques such as Surface Plasmon Resonance (SPR) can be used to measure the real-time kinetics of its binding to a purified target protein, yielding data on association (k_on) and dissociation (k_off) rates. Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event, measuring the enthalpy (ΔH) and entropy (ΔS) changes upon interaction.

More advanced techniques like Cryogenic Electron Microscopy (Cryo-EM) or X-ray crystallography could be used to solve the high-resolution structure of the compound bound to its target. This provides atomic-level detail of the binding pose and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are critical for affinity and selectivity. Such structural insights are invaluable for guiding further structure-based drug design efforts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often introduced via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis . Optimizing reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and base selection (e.g., K2_2CO3_3) improves yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound's structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., hydroxymethyl at C3 and piperidinyl at C6). Deuterated DMSO or CDCl3_3 resolves splitting patterns for aromatic protons .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% recommended for pharmacological studies). Adjust pH to 3–5 with trifluoroacetic acid to enhance peak resolution .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 223.144) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound (e.g., unexpected splitting in 1^1H NMR)?

  • Methodological Answer :

  • Solvent Effects : Test multiple solvents (CDCl3_3, DMSO-d6_6) to identify hydrogen bonding or aggregation artifacts .
  • Variable Temperature NMR : Perform experiments at 25°C and 50°C to assess dynamic processes (e.g., hindered rotation of the piperidinyl group) .
  • 2D NMR (COSY, HSQC) : Map coupling networks to confirm connectivity and rule out impurities .

Q. What experimental designs are recommended to evaluate the compound's stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • pH Stability Study : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Methodological Answer :

  • Functional Group Variation : Modify the hydroxymethyl group (e.g., esterification, oxidation) and piperidinyl substituents (e.g., N-alkylation) to probe steric/electronic effects .
  • Biological Assays : Pair synthetic modifications with in vitro assays (e.g., receptor binding or enzyme inhibition) to correlate structural changes with activity .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled?

  • Methodological Answer :

  • Solubility Testing : Use standardized protocols (e.g., shake-flask method) across solvents. Note that DMSO may artificially enhance solubility via cosolvency effects, while aqueous solubility depends on pH (ionizable groups) .
  • Dynamic Light Scattering (DLS) : Check for nanoparticle formation in aqueous media, which may falsely indicate solubility .

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6-Piperidin-1-yl-3-(hydroxymethyl)pyridine
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6-Piperidin-1-yl-3-(hydroxymethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.